molecular formula C29H58NO8P B159024 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine CAS No. 59752-57-7

1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B159024
CAS No.: 59752-57-7
M. Wt: 579.7 g/mol
InChI Key: ZLGYVWRJIZPQMM-HHHXNRCGSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with lauric acid, followed by phosphorylation with ethanolamine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the lauric acid chains at the sn-1 and sn-2 positions .

Industrial Production Methods: The industrial production of this compound involves large-scale esterification and phosphorylation processes. These processes are optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization from ethanol or tetrahydrofuran .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.

    Reduction: It can be reduced to form reduced phospholipids.

    Substitution: The ethanolamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include oxidized and reduced phospholipids, as well as substituted derivatives of this compound .

Comparison with Similar Compounds

  • 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol
  • 1,2-Dilauroyl-sn-glycero-3-phosphorylcholine
  • 1,2-Dilauroyl-sn-glycero-3-phosphate
  • 1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine

Comparison: 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine is unique due to its specific structure and the presence of the ethanolamine group, which imparts distinct biochemical properties. Compared to similar compounds, it has a unique role in membrane structure and function, as well as specific applications in drug delivery and membrane studies .

Properties

CAS No.

59752-57-7

Molecular Formula

C29H58NO8P

Molecular Weight

579.7 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate

InChI

InChI=1S/C29H58NO8P/c1-3-5-7-9-11-13-15-17-19-21-28(31)35-25-27(26-37-39(33,34)36-24-23-30)38-29(32)22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3,(H,33,34)/t27-/m1/s1

InChI Key

ZLGYVWRJIZPQMM-HHHXNRCGSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCC

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCC

59752-57-7

Synonyms

1,2-Dilauroyl-sn-glycero-3-Phosphoethanolamine; 1,2-DLPE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DLPE influence the characteristics of model lipid membranes?

A1: DLPE can significantly alter the properties of model membranes. For instance, when incorporated into monolayers with other phospholipids, DLPE modifies membrane fluidity and surface potential. [] This effect is also observed in bilayer systems, impacting the diffusion of water molecules within the membrane. [] Moreover, the presence of DLPE can influence the activity of enzymes like phospholipase A2, highlighting its role in modulating membrane-protein interactions. [, ]

Q2: Can you elaborate on the phase behavior of DLPE in model membrane systems?

A2: DLPE exhibits distinct phase behavior in monolayers depending on the lateral pressure. At room temperature, it exists in a liquid expanded (LE) phase below a specific surface pressure, beyond which it transitions into a liquid condensed (LC) phase. [] This transition is marked by a noticeable increase in surface viscosity and compressibility modulus. []

Q3: What are the advantages of using DLPE in liposome preparations?

A3: DLPE is often incorporated into liposome formulations due to its ability to influence liposome size and morphology. [, ] Studies utilizing Coarse Grained Molecular Dynamics (CGMD) simulations have demonstrated that the inclusion of DLPE allows for predicting the resulting liposome size, which aligns with empirical observations. [] This predictability is crucial for controlled drug delivery applications.

Q4: How is DLPE utilized in studying protein-membrane interactions?

A4: Researchers utilize modified DLPE molecules, such as those containing photoactivatable groups, to investigate protein interactions at the membrane interface. [] By incorporating a photoactivatable 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine derivative (ASA-DLPE) into model membranes, researchers can covalently crosslink proteins interacting with the membrane upon UV irradiation. [] This technique enables the identification of membrane-interacting proteins and provides valuable insights into their function.

Q5: What is the role of computational chemistry in understanding DLPE behavior?

A5: Molecular dynamics simulations, specifically CGMD, have proven invaluable in predicting the behavior of DLPE in liposome formulations. [] These simulations can accurately predict liposome size, which is consistent with experimental findings. [] Such computational approaches offer valuable insights into the self-assembly processes of DLPE and its interactions with other molecules.

Q6: Are there any studies on enzymatic modifications of DLPE?

A6: Yes, researchers have explored enzymatic modifications of DLPE for various applications. For instance, phospholipase D (PLD) has been successfully employed to catalyze the transphosphatidylation of DLPE with ethanolamine, leading to the production of this compound. [] This enzymatic approach highlights the potential for modifying DLPE's headgroup for targeted applications.

Q7: Can you describe the structural characteristics of DLPE?

A7: DLPE comprises a glycerol backbone with two lauroyl (dodecanoyl) chains esterified at the sn-1 and sn-2 positions, and a phosphoethanolamine group attached to the sn-3 position. While specific spectroscopic data may vary depending on the study and techniques employed, techniques like neutron diffraction have been used to determine the conformation of DLPE in gel phases, revealing an all-trans conformation of the lauroyl chains and a specific alignment of the zwitterionic dipoles in the headgroups. []

Q8: Is there any information available on the stability of DLPE?

A8: While specific stability data for DLPE might require further investigation, research suggests that giant vesicles produced with DLPE and other phospholipids exhibit stability during long-term storage at 4°C. [] This finding indicates potential for storage and utilization of DLPE-containing formulations, but further research is needed to comprehensively assess its stability under various conditions.

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